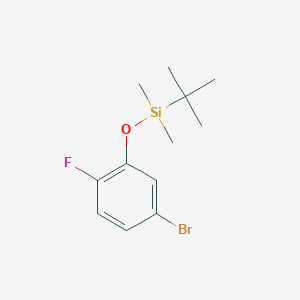

5-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane

Description

5-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane is a silicon-based protecting group derivative featuring a phenoxy ring substituted with bromine (Br) and fluorine (F) at the 5- and 2-positions, respectively. The tert-butyl(dimethyl)silyl (TBS) group is attached to the oxygen atom, forming a stable silyl ether. This compound is widely utilized in organic synthesis to protect hydroxyl groups due to its robustness under basic and mildly acidic conditions, as well as its compatibility with a range of reaction conditions. The electron-withdrawing Br and F substituents enhance the stability of the silyl ether by reducing electron density at the oxygen atom, thereby resisting premature cleavage .

Properties

IUPAC Name |

(5-bromo-2-fluorophenoxy)-tert-butyl-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrFOSi/c1-12(2,3)16(4,5)15-11-8-9(13)6-7-10(11)14/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZLPXOXEGTPNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrFOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Lithiation-Boration Protocol

Reagents :

-

1-Bromo-4-fluorobenzene

-

2,2,6,6-Tetramethylpiperidine (TMP)

-

n-Butyllithium (n-BuLi, 1.6 M in hexanes)

-

Trimethyl borate (B(OMe)₃)

-

Glacial acetic acid

-

Lithiation : A solution of TMP (5.6 mL, 33.2 mmol) in tetrahydrofuran (THF) is cooled to -20°C, and n-BuLi (18.8 mL, 30 mmol) is added. The mixture is further cooled to -78°C, and 1-bromo-4-fluorobenzene (2.95 mL, 27 mmol) is introduced.

-

Boration : Trimethyl borate (6.0 mL, 54 mmol) is added at -78°C, followed by warming to room temperature (rt) over 2 hours.

-

Hydrolysis : Glacial acetic acid (4.86 mL, 81 mmol) and H₂O₂ (30%) are added to yield 5-bromo-2-fluorophenol after extraction and purification.

Key Data :

Silylation of 5-Bromo-2-fluorophenol

The hydroxyl group is protected using TBSCl under mild conditions.

Standard Silylation Protocol

Reagents :

-

5-Bromo-2-fluorophenol

-

tert-Butyldimethylsilyl chloride (TBSCl)

-

Imidazole

-

4-Dimethylaminopyridine (DMAP, catalytic)

-

Dimethylformamide (DMF) or dichloromethane (DCM)

-

Reaction Setup : 5-Bromo-2-fluorophenol (5.0 g) is dissolved in DMF (20 mL). Imidazole (1.3 g, 19.1 mmol), DMAP (0.1 equiv), and TBSCl (2.7 g, 17.9 mmol) are added sequentially.

-

Stirring : The mixture is stirred at rt for 7 hours under inert atmosphere.

-

Workup : The reaction is quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via silica gel chromatography (n-hexane/ethyl acetate).

Key Data :

Alternative Methods and Optimization

Solvent and Base Screening

Comparative studies reveal that DMF outperforms DCM in reaction efficiency due to its polar aprotic nature, which enhances silyl electrophilicity. Imidazole is preferred over triethylamine for its superior nucleophilicity and lower cost.

Scalability and Industrial Adaptations

-

Patent Example : A 100 mmol scale reaction in DMF with TBSCl (1.1 equiv) achieves 78% yield after 7 hours.

-

Purification : Column chromatography (n-hexane/ethyl acetate, 9:1) is critical for removing unreacted phenol and imidazole byproducts.

Analytical Characterization

Spectroscopic Data :

Physical Properties :

Challenges and Troubleshooting

Chemical Reactions Analysis

5-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and halide exchange reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Scientific Research Applications

5-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane is used in various scientific research applications, including:

Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and agrochemicals.

Medicine: It is involved in the synthesis of potential drug candidates, contributing to medicinal chemistry research.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane is primarily based on its ability to participate in various chemical reactions. The presence of bromine and fluorine atoms allows for selective reactivity, while the silyl group provides stability and protection during reactions. The compound can act as an intermediate in the synthesis of more complex molecules, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Substituent Effects on Silyl Ether Stability

a. tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane (CAS 118736-04-2)

- Structure: Features a dimethoxymethyl (-CH(OCH₃)₂) group at the para position of the phenoxy ring.

- Comparison: The dimethoxymethyl group is electron-donating, increasing electron density at the oxygen atom compared to the electron-withdrawing Br/F substituents in the target compound. This reduces the stability of the silyl ether, making it more prone to acidic hydrolysis.

b. ((3-Bromo-1,4-dimethoxynaphthalen-2-yl)methoxy)(tert-butyl)dimethylsilane (Compound 235)

- Structure : Naphthalene core with bromo and methoxy substituents.

- Comparison: The extended aromatic system (naphthalene vs. However, the methoxy groups are electron-donating, counteracting the electron-withdrawing effects of bromine. This compound is less stable under acidic conditions than the target compound .

c. (5-Bromo-2-fluoro-4-methoxyphenyl)trimethylsilane (CAS 2969443-91-0)

- Structure : Trimethylsilyl (TMS) group instead of TBS, with an additional methoxy substituent.

- Comparison : The TMS group is smaller and less stable than TBS, leading to easier deprotection under weakly acidic conditions. The methoxy group further destabilizes the silyl ether compared to the purely electron-withdrawing Br/F substituents in the target compound .

Functional Group Variations

a. tert-Butyl 4-bromo-2-fluorobenzoate (CAS 889858-12-2)

- Structure : Ester-protected carboxylic acid with Br and F substituents.

- Comparison : Esters are cleaved under basic or strongly acidic conditions, unlike silyl ethers. The Br/F substituents enhance the electrophilicity of the carbonyl carbon, making this compound reactive in nucleophilic acyl substitutions. This contrasts with the target compound’s primary role as a protecting group .

b. 1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine (CAS 1704065-48-4)

- Structure : Combines a sulfonyl piperidine moiety with a TBS-protected hydroxyl group.

- Comparison : The sulfonyl group introduces polarity and hydrogen-bonding capacity, altering solubility and reactivity. The TBS group here serves dual roles: protecting the hydroxyl group and modulating steric effects during coupling reactions .

Aromatic System Diversity

a. ((4-Bromo-5-(methoxymethyl)thiophen-2-yl)methoxy)(tert-butyl)dimethylsilane (Compound 21)

- Structure : Thiophene ring with Br and methoxymethyl substituents.

- Comparison: Thiophene’s aromaticity is weaker than benzene, affecting conjugation and stability. Such compounds are favored in materials science for their electronic properties .

Biological Activity

5-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound, with the molecular formula , features a phenoxy group substituted with bromine and fluorine, along with a tert-butyl dimethylsilane moiety. The presence of these functional groups suggests potential reactivity and interactions with biological molecules.

The biological activity of this compound is influenced by its structural components:

- Phenoxy Group : The bromine and fluorine substituents can enhance lipophilicity, potentially improving membrane permeability and interaction with cellular targets.

- Silyl Group : The tert-butyl dimethylsilyl group may provide steric protection, influencing the compound's reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-2-fluorophenol with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis, yielding the desired product efficiently.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of similar compounds against various cancer cell lines. For instance, compounds with similar structures have shown potent inhibition of L1210 mouse leukemia cells, with IC50 values in the nanomolar range . While specific data on this compound is limited, its structural analogs indicate potential for significant biological activity.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of related phenoxy compounds. For example, benzosiloxaboroles derived from similar phenoxy structures exhibited high activity against Gram-positive bacteria such as Staphylococcus aureus . This suggests that this compound may also possess antimicrobial properties worth investigating.

Case Studies

- Anticancer Activity : A study focusing on related fluorinated compounds demonstrated their efficacy in inhibiting cancer cell proliferation. These findings suggest that further exploration into this compound could yield promising results in cancer therapeutics.

- Antimicrobial Efficacy : Compounds structurally similar to this compound have shown potential as antibacterial agents. Research indicates that modifications in the phenoxy group can lead to enhanced activity against resistant strains of bacteria .

Data Table: Comparison of Biological Activities

| Compound Name | Biological Activity | IC50 (µM) | Target Organism |

|---|---|---|---|

| 5-Bromo-2-fluorophenol | Cytotoxicity | <1 | L1210 Mouse Leukemia Cells |

| Benzosiloxaborole Derivative | Antimicrobial | 0.39 - 3.12 | Staphylococcus aureus |

| Related Fluorinated Compound | Cytotoxicity | <1 | Various Cancer Cell Lines |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution or silane protection strategies. For example, analogous silyl ether syntheses use tert-butyldimethylsilyl (TBDMS) chloride with phenols under anhydrous conditions in tetrahydrofuran (THF) with sodium hydride (NaH) as a base . Optimal temperature ranges (e.g., 65°C for 16 hours) and stoichiometric ratios (1.2–1.5 equivalents of silane reagent) are critical to minimize side reactions like over-silylation or hydrolysis. Purification via column chromatography (hexane/ethyl acetate) is recommended.

Q. How should researchers handle and store this compound to ensure stability?

- Safety and Storage : The compound is moisture-sensitive due to the silyl ether group. Store under inert gas (argon/nitrogen) at –20°C in sealed, flame-resistant containers. Refer to SDS guidelines for silane derivatives: use PPE (gloves, goggles) and avoid exposure to acids/bases that may cleave the silyl group . Waste disposal must comply with local regulations for halogenated organics.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Characterization :

- ¹H/¹³C NMR : Identify aryl protons (δ 6.5–7.5 ppm for bromo-fluorophenyl) and tert-butyl groups (δ 1.0–1.3 ppm).

- FT-IR : Confirm Si–O–C bonds (~1100 cm⁻¹) and aryl C–Br (550–650 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (Br/F signatures).

- Elemental Analysis : Validate purity (>95%) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

- Approach : Use quantum chemical calculations (DFT) to model transition states and reaction thermodynamics. For example, ICReDD’s methodology combines computational screening (e.g., Gibbs free energy barriers for silylation) with experimental validation to prioritize conditions . Focus on substituent effects (e.g., electron-withdrawing F/Br groups) on reaction kinetics.

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts during coupling reactions?

- Troubleshooting :

- Byproduct Analysis : Employ LC-MS or GC-MS to detect intermediates (e.g., desilylated products).

- Kinetic Studies : Vary temperature/time to identify competing pathways (e.g., SN2 vs. radical mechanisms).

- DoE (Design of Experiments) : Apply factorial designs to isolate variables (e.g., solvent polarity, base strength) .

Q. How does the steric bulk of the tert-butyl group influence regioselectivity in subsequent functionalization reactions?

- Mechanistic Insight : The tert-butyl group creates steric hindrance, directing electrophilic substitution to the less hindered position (e.g., para to fluorine). Compare with smaller silyl groups (e.g., TMS) using X-ray crystallography or NOE NMR to confirm spatial arrangements .

Q. What are the challenges in achieving enantioselective modifications of this compound?

- Stereochemical Considerations : The planar aryl ring and lack of chiral centers limit traditional asymmetric methods. Strategies include chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric silylation using chiral ligands (e.g., BINOL derivatives) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.